Marchantinquinone

Description

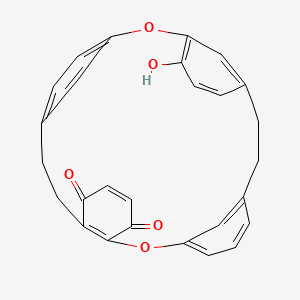

Structure

3D Structure

Properties

Molecular Formula |

C28H22O5 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

4-hydroxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),18,24,27-undecaene-17,20-dione |

InChI |

InChI=1S/C28H22O5/c29-24-14-15-26(31)28-23(24)12-8-18-6-10-21(11-7-18)32-27-17-20(9-13-25(27)30)5-4-19-2-1-3-22(16-19)33-28/h1-3,6-7,9-11,13-17,30H,4-5,8,12H2 |

InChI Key |

RZDIKGWHRSOWGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C=CC2=O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |

Synonyms |

marchantinquinone |

Origin of Product |

United States |

Contextualization of Marchantinquinone Within Natural Product Chemistry of Bryophytes

Bryophytes, which include mosses, liverworts, and hornworts, represent a vast and often overlooked source of novel bioactive compounds. environcj.inresearchgate.net These non-vascular plants have developed a unique biochemistry to adapt to diverse and often harsh environments, leading to the production of a wide array of secondary metabolites. mdpi.com Among these, small phenolic molecules such as bibenzyls and bisbibenzyls are considered signature compounds of liverworts. mdpi.com

Marchantinquinone belongs to the bisbibenzyl class, which are complex macrocyclic compounds. mdpi.com The study of natural products from bryophytes has been significantly advanced by researchers like Asakawa and his collaborators, who were instrumental in the discovery of numerous bibenzyl and bisbibenzyl molecules, including the marchantins. mdpi.com These compounds are of great interest due to their structural diversity and potential biological activities. The unique chemical architectures found in bryophytes, such as that of this compound, continue to provide new avenues for chemical and biological research. researchgate.nettandfonline.com

Natural Occurrence and Isolation Methodologies of Marchantinquinone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For marchantinquinone, both ¹H NMR and ¹³C NMR are utilized. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Studies have shown that the NMR signals of this compound are closely related to those of its precursor, marchantin M, with key differences observed in the B-ring of the molecule. mdpi.com Detailed analysis of the NMR data, including chemical shifts and coupling constants, allows for the precise assignment of each proton and carbon atom within the this compound structure.

Table 1: Selected NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) |

| Marchantin M | ¹H | 6.62 | d, J = 8.6 Hz |

| Marchantin M | ¹H | 6.70 | d, J = 8.6 Hz |

Note: This table presents partial data for illustrative purposes. A complete NMR analysis involves the assignment of all signals.

Mass Spectrometry (MS) Characterization and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a commonly used technique for analyzing bis(bibenzyls) like this compound.

In a typical analysis, this compound would be detected as a deprotonated molecule, [M-H]⁻. The high-resolution capabilities of the instrument allow for a very precise mass measurement, which helps in confirming the molecular formula. For example, related bis(bibenzyls) have been analyzed using this method, with marchantin G showing a mass-to-charge ratio (m/z) of 453.1352 for [M-H]⁻ and marchantin A showing an m/z of 439.1549 for [C₂₈H₂₄O₅-H]⁻. scienceandtechnology.com.vnnih.gov Fragmentation studies within the mass spectrometer can provide further structural information by breaking the molecule into smaller, identifiable pieces.

Infrared and Ultraviolet-Visible Spectroscopic Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of different chemical bonds. In this compound, one would expect to observe absorption bands corresponding to hydroxyl (-OH) groups, aromatic carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds, which are key features of its bis(bibenzyl) structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing conjugated systems of double bonds, such as the aromatic rings in this compound. The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used to confirm the presence of the chromophoric bis(bibenzyl) core.

Elucidation of Precursor Molecules and Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a complex process that begins with simple precursors and involves a series of enzymatic transformations. The core structure of this compound, like other bis(bibenzyls), is derived from the dimerization of bibenzyl units. researchgate.netscilit.comacs.orgbg.ac.rsresearchgate.net

Role of Lunularic Acid and Dihydrocoumaric Acid Derivatives

The biosynthetic journey to this compound and other bis(bibenzyls) originates from the phenylpropanoid pathway. mdpi.comgazi.edu.tr The key precursor is lunularic acid , a dihydrostilbenoid that serves as the fundamental building block. researchgate.netscilit.comacs.orgbg.ac.rsresearchgate.netuni-muenchen.de The formation of lunularic acid itself is a multi-step process. It is biosynthesized from L-phenylalanine via intermediates such as cinnamic acid, p-coumaric acid, and dihydro-p-coumaric acid. gazi.edu.truni-muenchen.de Another critical intermediate is prelunularic acid , which is considered the probable immediate precursor to lunularic acid. researchgate.netscilit.comacs.orgbg.ac.rs

The biosynthesis of lunularic acid involves enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and stilbene (B7821643) carboxylate synthase (STCS). These enzymes collectively contribute to the formation of the lunularic acid monomer.

Dimerization Mechanisms in Bisbibenzyl Formation

The crucial step in the formation of the characteristic macrocyclic structure of marchantins is the dimerization of lunularic acid monomers. researchgate.netscilit.comacs.orgbg.ac.rs This is not a simple condensation but a highly specific oxidative coupling reaction. Research has demonstrated that cytochrome P-450 enzymes play a pivotal role in this process. uni-muenchen.de

Specifically, two distinct cytochrome P-450 enzymes have been identified in cell suspension cultures of Marchantia polymorpha. The first enzyme, marchantin C synthase, catalyzes the coupling of two molecules of lunularic acid to form marchantin C , with the concurrent release of carbon dioxide. uni-muenchen.de The second enzyme, marchantin C hydroxylase, then hydroxylates marchantin C to produce marchantin A . uni-muenchen.de this compound is structurally related to these compounds and is believed to be formed through similar enzymatic modifications, likely involving oxidation steps. mdpi.comgazi.edu.tr The formation of the bis(bibenzyl) structure involves the creation of ether bridges between the two bibenzyl units. mdpi.com

| Precursor/Intermediate | Key Transformation | Resulting Product |

| L-Phenylalanine | Phenylpropanoid Pathway | Cinnamic acid, p-coumaric acid |

| Dihydro-p-coumaric acid | Polyketide synthesis | Prelunularic acid |

| Prelunularic acid | Enzymatic conversion | Lunularic acid |

| Lunularic acid (2 molecules) | Dimerization (via Marchantin C synthase) | Marchantin C |

| Marchantin C | Hydroxylation (via Marchantin C hydroxylase) | Marchantin A |

| Marchantin A/C related intermediates | Oxidation | This compound |

Genetic and Molecular Regulation of this compound Biosynthesis in Liverworts

The production of this compound is not constitutive but is tightly regulated at the genetic and molecular levels, responding to both internal developmental cues and external environmental stimuli.

Gene Expression Studies Related to this compound Production

The biosynthesis of secondary metabolites like this compound is controlled by a complex gene regulatory network. wikipedia.org In liverworts such as Marchantia polymorpha, the expression of genes encoding key biosynthetic enzymes is a critical control point. biorxiv.org

Studies have focused on the expression of genes involved in the upstream phenylpropanoid pathway, such as those encoding stilbenecarboxylate synthase (STCS1) and 4-coumarate:coenzyme A ligase (4CL). nih.govmdpi.com Research has shown that the expression levels of these genes can vary in different parts of the liverwort, correlating with the spatial distribution of bibenzyl compounds. nih.govmdpi.com For instance, higher expression of MpSTCS1A has been observed in the female receptacle of M. polymorpha, which also shows a higher concentration of bibenzyls. nih.govmdpi.com

Furthermore, transcription factors, such as those from the R2R3MYB family, have been identified as key regulators of flavonoid biosynthesis in response to stress, a pathway related to bibenzyl synthesis. nih.gov It is plausible that similar transcription factors are involved in regulating the this compound biosynthetic pathway.

Environmental and Cultivation Factors Influencing this compound Yield in Research Models

The yield of this compound and other bis(bibenzyls) in liverworts is significantly influenced by various environmental and cultivation conditions. researchgate.netfrontiersin.orgresearchgate.net These factors can modulate the expression of biosynthetic genes and, consequently, the accumulation of the final products.

Key environmental factors include:

Light: Light intensity and quality are crucial for photosynthesis and can also act as a signal to induce the production of protective secondary metabolites. researchgate.netresearchgate.netoregonstate.edu UV-B radiation, in particular, has been shown to increase the expression of MpSTCS1A and the total phenolic content in M. polymorpha, suggesting a role for bibenzyls in UV protection. nih.govmdpi.com

Nutrient Availability: The composition of the growth medium, including the availability of essential nutrients, can impact secondary metabolite production. frontiersin.org Nutrient deprivation can act as a stressor, sometimes leading to an upregulation of defense-related compounds like this compound. nih.gov

Humidity: Maintaining appropriate humidity levels is essential for the health of liverworts and can influence their metabolic activity. researchgate.netresearchgate.netoregonstate.edu

In laboratory settings, these factors can be precisely controlled in in vitro cultures to optimize the yield of this compound for research purposes. gla.ac.uk For example, the use of chemostats allows for the maintenance of constant physicochemical growth conditions, which is a valuable tool for studying the influence of specific factors on cell physiology and product formation. nih.gov

| Environmental Factor | Influence on this compound Production |

| Light (especially UV-B) | Can induce the expression of biosynthetic genes (e.g., MpSTCS1A) and increase the accumulation of phenolic compounds. nih.govmdpi.com |

| Temperature | Affects enzyme kinetics and overall metabolic rate, with optimal ranges for growth and secondary metabolite synthesis. researchgate.netoregonstate.edu |

| Nutrient Availability | Nutrient stress can trigger defense responses and enhance the production of secondary metabolites. nih.govfrontiersin.org |

| Humidity | Influences overall plant health and metabolic processes. researchgate.netoregonstate.edu |

Chemoenzymatic Approaches for this compound Analogue Generation

The unique structure and biological activity of this compound have prompted interest in the synthesis of its analogues for further investigation. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for generating novel this compound derivatives. researchgate.netunimi.itnih.govmetu.edu.tr

This approach can involve several strategies:

Enzymatic Dimerization of Modified Precursors: Chemical synthesis can be used to create modified lunularic acid analogues. These synthetic precursors can then be subjected to the action of dimerization enzymes, such as cytochrome P-450s, to produce novel bis(bibenzyl) scaffolds. beilstein-journals.org

Biocatalytic Modification of the this compound Skeleton: Isolated this compound or its biosynthetic intermediates can be used as substrates for various enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) to introduce new functional groups at specific positions. This can lead to a diverse library of analogues with potentially altered biological activities.

These chemoenzymatic methods provide a more sustainable and efficient alternative to total chemical synthesis for accessing a wide range of this compound analogues, facilitating structure-activity relationship studies and the exploration of their therapeutic potential.

Total Synthesis Strategies for this compound

The total synthesis of this compound, a quinonic macrocycle with noteworthy biological activity, has been a subject of interest in the synthetic community. researchgate.net The first total synthesis of this complex molecule was a significant achievement, demonstrating the feasibility of constructing its unique bis-bibenzylic macrocyclic ether structure. researchgate.netmolaid.com

Retrosynthetic Analyses and Key Carbon-Carbon Bond-Forming Reactions

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. slideshare.netdeanfrancispress.com This "disconnection approach" is fundamental to planning the synthesis of complex molecules like this compound. deanfrancispress.comscitepress.org The retrosynthetic analysis of this compound would logically involve the disconnection of the macrocyclic ether and the bibenzyl linkages.

A key step in the synthesis of this compound is the formation of the diaryl ether bond. One of the notable strategies employed is the use of an SNAr (nucleophilic aromatic substitution) reaction to form this crucial linkage. molaid.com Another critical aspect is the construction of the carbon-carbon bonds that form the bibenzyl backbone of the molecule.

Macrocyclization Techniques Employed in this compound Synthesis

Macrocyclization, the formation of a large ring structure from a linear precursor, is a pivotal and often challenging step in the synthesis of macrocyclic natural products. cam.ac.uk In the total synthesis of this compound, macrocyclization was successfully achieved using a nickel-mediated coupling reaction. researchgate.net Specifically, a dichloride precursor was subjected to macrocyclization under high dilution conditions using an active nickel complex. researchgate.net This reaction yielded marchantin M trimethyl ether, a direct precursor to this compound. researchgate.net The final steps involved demethylation with boron tribromide followed by oxidation with silver oxide to afford the target molecule. researchgate.net

Stereoselective and Regioselective Considerations in this compound Construction

The synthesis of complex molecules often requires precise control over stereochemistry and regiochemistry. mdpi.com Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.comyoutube.com

In the context of this compound synthesis, achieving the correct regioselectivity during the formation of the diaryl ether linkage is crucial. The substitution pattern on the aromatic rings dictates the position of the ether bond. Stereoselectivity comes into play if there are stereogenic centers in the molecule. While this compound itself is achiral, the synthesis of chiral analogues would necessitate stereoselective reactions to control the configuration of stereocenters. ethz.ch The use of enzymes or chiral catalysts can be a powerful tool for achieving high levels of stereoselectivity and regioselectivity in organic synthesis. mdpi.com

Semi-Synthetic Derivatization of this compound for SAR Studies

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce derivatives with altered properties. ethz.ch This approach is widely used in medicinal chemistry for structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological activity. nih.govnih.gov

By systematically modifying the this compound scaffold, researchers can probe the key structural features required for its biological effects. For example, derivatives could be prepared by modifying the quinone ring, the phenolic hydroxyl groups, or the bibenzyl backbone. The synthesis of a series of amide derivatives of another natural product, neocrotocembraneic acid, for SAR studies provides a relevant example of this strategy. nih.govnih.gov The evaluation of these derivatives against various cell lines can provide valuable insights into the pharmacophore of this compound.

Development of Novel Synthetic Routes for this compound-Inspired Scaffolds

The unique structure of this compound can serve as an inspiration for the design and synthesis of novel molecular scaffolds. nih.gov This "scaffold-hopping" approach aims to create new classes of compounds that may possess similar or improved biological activities. nih.gov

The development of new synthetic routes is essential for accessing these novel scaffolds. For instance, a new synthetic route was developed for analogues of the natural alkaloid rutaecarpine, involving a nickel/palladium-catalyzed Ullmann cross-coupling as a key step. nih.gov Similar strategies could be employed to create this compound-inspired compounds with diverse functionalities and substitution patterns. The exploration of different macrocyclization strategies, such as those based on catalyst-transfer polymerization, could also lead to the efficient synthesis of new macrocyclic libraries based on the this compound framework. chemrxiv.org

Green Chemistry Principles Applied to this compound Synthesis Research

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The application of these principles is becoming increasingly important in all areas of chemical synthesis, including the synthesis of complex natural products. rsc.org

Key principles of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. news-medical.net In the context of this compound synthesis, green chemistry principles could be applied by:

Developing more atom-economical reactions: This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Using catalytic reagents: Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. news-medical.net

Employing safer solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. nih.gov

Utilizing biocatalysis: Enzymes can catalyze reactions with high selectivity under mild conditions, often avoiding the need for protecting groups. acs.orgbeilstein-journals.org

While the initial total synthesis of this compound likely prioritized achieving the target molecule, future synthetic efforts can and should incorporate green chemistry principles to develop more sustainable and environmentally friendly routes. skpharmteco.com

Overview of Marchantinquinone S Significance in Chemical Biology and Preclinical Pharmacology Research

The unique chemical structure of Marchantinquinone has prompted investigations into its biological activities, revealing its potential significance in chemical biology and preclinical pharmacology. Chemical biology utilizes chemical tools to study and manipulate biological systems, and natural products like this compound serve as valuable probes for these investigations. nyu.edumskcc.org

Preclinical studies have demonstrated that this compound exhibits notable biological effects. For instance, research has shown that it can inhibit platelet aggregation. This antiplatelet effect is an area of interest for understanding cellular signaling pathways and for the initial stages of drug discovery. The broader class of bisbibenzylic compounds found in liverworts has been shown to possess a range of biological activities, which underscores the importance of exploring the pharmacological potential of these unique natural products. mdpi.commdpi.com

Scope and Objectives of Contemporary Marchantinquinone Research Investigations

Contemporary research on Marchantinquinone and related bryophyte-derived natural products is multifaceted. A primary objective is the continued exploration of their therapeutic potential. environcj.in This involves screening for a wider range of biological activities and elucidating the mechanisms of action for any observed effects.

Another key area of investigation is the development of more efficient synthetic routes to this compound and its analogs. By creating derivatives of the natural product, researchers can conduct structure-activity relationship (SAR) studies. These studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are a critical step in the development of new therapeutic agents. Furthermore, the unique biosynthetic pathways that produce these complex molecules in bryophytes are also a subject of ongoing research, with potential applications in biotechnology. researchgate.nettandfonline.com

Preclinical Pharmacological Investigations of Marchantinquinone: Mechanisms of Action

Cellular and Molecular Targets of Marchantinquinone Activity

The biological effects of this compound are rooted in its interactions with specific cellular components. Research has explored its direct binding to proteins, its capacity to modulate enzyme functions, and its significant impact on the balance of reactive oxygen species.

Protein-Ligand Interaction and Binding Affinity Studies in In Vitro Systems

Currently, there is a lack of publicly available scientific literature detailing in vitro studies on the specific protein-ligand interactions and binding affinities of this compound. While its effects on certain enzymatic pathways suggest direct or indirect protein interactions, quantitative data such as dissociation constants (Kd) or inhibition constants (Ki) from dedicated binding affinity assays have not been reported. Computational and molecular docking studies, which could predict potential protein targets and binding modes, also appear to be absent from the current body of research on this specific compound.

Enzyme Modulation and Inhibition Mechanisms

This compound has been shown to modulate the activity of specific enzymes involved in cellular signaling. One of the key findings is its ability to inhibit the formation of inositol (B14025) monophosphate, a product of the enzyme inositol monophosphatase, which is crucial in the phosphoinositide signaling pathway. researchgate.netresearchgate.net This suggests that this compound acts as an inhibitor of phosphoinositide turnover. researchgate.net

In studies using rabbit platelets, this compound demonstrated inhibitory effects on platelet aggregation triggered by various agonists. However, its mechanism does not involve the direct inhibition of cyclooxygenase or thromboxane (B8750289) synthase, as it did not prevent the formation of thromboxane B2 (TxB2) from exogenously supplied arachidonic acid. researchgate.net This indicates a selective modulation of upstream signaling events rather than a broad inhibition of prostaglandin (B15479496) synthesis enzymes. The compound's ability to inhibit the rise in intracellular Ca2+ concentration stimulated by multiple platelet-aggregation inducers further points to its role as a modulator of key signaling enzymes or ion channels. researchgate.net

This compound's Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Pathways

A significant area of investigation for this compound has been its role as an antioxidant. The compound exhibits a notable capacity to counteract oxidative stress through various mechanisms, including the direct inhibition of lipid peroxidation and the scavenging of harmful free radicals. chempedia.info

This compound has demonstrated a potent ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. In a model using rat brain homogenate, this compound inhibited Fe(2+)-induced lipid peroxidation in a manner dependent on its concentration. chempedia.info The concentration required to achieve 50% inhibition (IC50) was determined to be 15.3 ± 2.9 µM. chempedia.info Furthermore, it was shown to prevent the oxidation of apolipoprotein B and the formation of conjugated dienes in low-density lipoproteins (LDL), highlighting its protective effects against lipid damage. chempedia.info

The antioxidant properties of this compound are also attributed to its ability to scavenge free radicals. It effectively scavenges peroxyl radicals generated from 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) in an aqueous environment, with a stoichiometric factor of 0.9 ± 0.1. chempedia.info This indicates that one molecule of this compound can neutralize nearly one peroxyl radical.

However, its scavenging activity is selective. While it shows activity against the stable free radical diphenyl-2-picrylhydrazyl (DPPH), it is less potent than the standard antioxidants α-tocopherol and butylated hydroxytoluene (BHT). chempedia.info The compound does not appear to scavenge superoxide (B77818) anions or hydroxyl radicals. chempedia.info Additionally, it was found to be ineffective against peroxyl radicals derived from 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) in a non-polar (hexane) system, suggesting its scavenging action is influenced by the chemical environment. chempedia.info

This compound-Induced Modulation of Signal Transduction Pathways

This compound has been identified as a modulator of the phosphoinositide signal transduction pathway. researchgate.net This pathway is a critical system used by cells to respond to external stimuli, involving a cascade of events that regulate numerous cellular processes.

The primary evidence for this modulation is the finding that this compound inhibits the formation of inositol monophosphate induced by the signaling molecule thrombin in rabbit platelets. researchgate.net The phosphoinositide pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is then sequentially dephosphorylated, a process involving inositol monophosphatase, to regenerate inositol for the synthesis of new PIP2. By inhibiting the formation of inositol monophosphate, this compound disrupts this cycle, thereby dampening the signaling cascade. researchgate.netresearchgate.net This inhibitory action on phosphoinositide turnover is considered a key mechanism for its observed antiplatelet effects. researchgate.net Notably, this compound does not affect the levels of other second messengers like cyclic AMP (cAMP) or cyclic GMP (cGMP) in platelets. researchgate.net

Data Tables

Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

| Inducing Agonist | Concentration | IC50 of this compound (µM) |

| Thrombin | 0.1 units/mL | 62.0 ± 9.0 |

| Platelet-Activating Factor (PAF) | 2 ng/mL | 86.0 ± 7.8 |

| Collagen | 10 µg/mL | 13.6 ± 4.7 |

| Arachidonic Acid | 100 µM | 20.9 ± 3.1 |

| U46619 | 1 µM | 13.4 ± 5.3 |

| Data sourced from Ko, et al. (2000). researchgate.net |

Table 2: Antioxidant and Radical Scavenging Activity of this compound

| Assay | System/Model | Result |

| Lipid Peroxidation Inhibition | Fe(2+)-induced in rat brain homogenate | IC50: 15.3 ± 2.9 µM |

| DPPH Radical Reduction | In vitro chemical assay | IC0.200: 37.5 ± 2.5 µM |

| Peroxyl Radical Scavenging | AAPH in aqueous system | Stoichiometric Factor: 0.9 ± 0.1 |

| Data sourced from Ko, et al. (1995). chempedia.info |

Investigation of Anti-Inflammatory Cascades (e.g., NF-κB, MAPK)

Preclinical studies suggest that the anti-inflammatory effects of certain compounds may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. jmb.or.krplos.orgmdpi.commdpi.com These pathways are crucial in the inflammatory response, as their activation leads to the transcription of pro-inflammatory genes and the production of inflammatory mediators. jmb.or.krplos.org

The NF-κB pathway is a key regulator of genes involved in inflammation, including those encoding cytokines and chemokines. mdpi.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. mdpi.com Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. jmb.or.kr Some natural compounds have been shown to exert anti-inflammatory effects by preventing this nuclear translocation of NF-κB. mdpi.com

The MAPK pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-jun NH2-terminal kinase (JNK), also plays a significant role in inflammation. jmb.or.krplos.org Activated MAPKs can phosphorylate various downstream targets, including transcription factors, leading to the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jmb.or.krplos.org Inhibition of MAPK phosphorylation has been identified as a mechanism by which some natural compounds reduce inflammation. jmb.or.krmdpi.com For instance, some flavonoids have been observed to downregulate the NF-κB/MAPK pathway, thereby exerting their anti-inflammatory effects. mdpi.com

Studies on Cell Cycle Regulation in Preclinical Models

The cell cycle is a fundamental process that ensures the proper replication and division of cells. It is tightly controlled by a series of checkpoints and regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.govbiolegend.comkhanacademy.org The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the formation of specific cyclin-CDK complexes. biolegend.comkhanacademy.orgmednexus.org For example, the cyclin D-CDK4/6 complex is crucial for the G1 phase, while the cyclin B-CDK1 complex drives the entry into the M phase. biolegend.commednexus.org

Deregulation of the cell cycle is a hallmark of cancer, often resulting from mutations or abnormal expression of cell cycle regulators. nih.govmednexus.orgnih.gov This leads to uncontrolled cell proliferation. biolegend.com Therefore, targeting the cell cycle, particularly CDKs, has become a significant strategy in cancer therapy. nih.gov Preclinical studies investigate how certain compounds can interfere with the cell cycle in cancer cells. This can involve arresting the cell cycle at specific phases, such as the G2 phase, and inducing cell death. brieflands.com The analysis of cell cycle distribution through methods like flow cytometry helps to determine the phase at which a compound exerts its effect. brieflands.com

Analysis of Apoptotic and Autophagic Pathways in Cellular Contexts

Apoptosis and autophagy are two distinct but interconnected cellular processes that play critical roles in cell fate. mdpi.comnih.govaustinpublishinggroup.com Apoptosis, or programmed cell death, is a mechanism for eliminating damaged or unwanted cells, which is essential for tissue homeostasis. mdpi.comaustinpublishinggroup.com Autophagy is a cellular recycling process where cytoplasmic components are degraded and recycled, which can act as a survival mechanism under stress or can lead to cell death. mdpi.comaustinpublishinggroup.come-century.us

The interplay between these two pathways is complex and context-dependent. mdpi.com Several proteins are involved in the regulation and crosstalk between apoptosis and autophagy. For instance, Beclin 1, a key autophagy protein, can be inhibited by the anti-apoptotic protein Bcl-2. nih.gove-century.us The dissociation of this complex can induce autophagy. e-century.us Conversely, caspases, which are central to apoptosis, can cleave autophagy-related proteins like Beclin 1 and Atg5, potentially switching the cellular response from autophagy to apoptosis. researchgate.net Some studies have shown that certain compounds can induce both apoptosis and autophagy in cancer cells, and the balance between these two processes can determine the ultimate fate of the cell. mdpi.com

This compound Activity in Preclinical Disease Models

In Vivo Efficacy Studies in Animal Models (e.g., Anti-tumor, Anti-inflammatory)

Anti-inflammatory Activity: Animal models of inflammation, such as carrageenan-induced paw edema in rats, are commonly used to screen for and evaluate the efficacy of anti-inflammatory drugs. nih.govijpsonline.compublichealthtoxicology.com These models allow for the assessment of a compound's ability to reduce inflammation and its effects on inflammatory markers like TNF-α and COX-2. ijpsonline.com For instance, studies on other compounds have demonstrated a significant reduction in paw edema and levels of pro-inflammatory cytokines in vivo. ijpsonline.compublichealthtoxicology.commdpi.com While the anti-inflammatory potential of this compound is suggested by its in vitro mechanisms of action, specific in vivo studies demonstrating its anti-inflammatory efficacy in animal models are not detailed in the provided search results.

Structure Activity Relationship Sar Studies of Marchantinquinone and Its Derivatives

Design and Synthesis of Marchantinquinone Analogues for SAR Elucidation

The systematic design and synthesis of analogues are central to elucidating the SAR of this compound. kcl.ac.uk This process involves the intentional chemical alteration of the this compound scaffold to probe the importance of various structural features. wisdomlib.org Researchers have synthesized a variety of derivatives by modifying different parts of the molecule, such as the aromatic rings, the quinone moiety, and the substituents attached to the core structure. researchgate.netnih.gov

The synthesis of these analogues often involves multi-step chemical reactions to introduce or modify functional groups. researchgate.net For instance, different alkyl or aryl groups might be attached to the core, or the positions of hydroxyl and methoxy (B1213986) groups on the aromatic rings could be altered. mdpi.commdpi.com The goal is to create a library of related compounds that can be systematically tested to determine which structural elements are crucial for the desired biological effect. nih.gov

Identification of Pharmacophore Features in this compound Scaffolds

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. ijpsonline.com Identifying the pharmacophore of this compound is key to understanding its mechanism of action and to designing more potent and selective analogues. pharmacophorejournal.com

Pharmacophore models are typically developed by comparing the structures of a series of active and inactive compounds. mdpi.com The common chemical features shared by the active molecules are identified and mapped in 3D space. ijpsonline.com These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. wjgnet.comresearchgate.net

For a compound like this compound, the pharmacophore is likely to include the quinone ring, which can participate in redox reactions, and the specific arrangement of hydroxyl and other substituent groups on the aromatic rings, which can form key interactions with a biological target. uc.pt The spatial relationship between these features is critical for activity. ijpsonline.com Computational tools can be used to generate and validate pharmacophore hypotheses, providing a virtual model that can be used to screen for new, structurally diverse compounds with the potential for similar biological activity. mdpi.com

Computational Chemistry Approaches to this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry plays a vital role in modern SAR studies, offering powerful tools to analyze and predict the activity of compounds like this compound. nih.gov Two widely used techniques are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. europa.eu In a QSAR study, various molecular descriptors (physicochemical properties, electronic properties, and 3D structural parameters) are calculated for each compound in a dataset. frontiersin.org Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. ijper.org A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov For this compound, QSAR could help identify the key properties, such as lipophilicity or electronic charge distribution, that govern its biological effects.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com This method allows researchers to visualize the interactions between the ligand (this compound or its analogues) and the active site of the target at an atomic level. nih.gov By understanding these interactions, scientists can gain insights into the mechanism of action and identify which parts of the molecule are most important for binding. mdpi.com For example, docking studies could reveal that a specific hydroxyl group on the this compound scaffold forms a critical hydrogen bond with an amino acid residue in the target's active site. This information is invaluable for designing new derivatives with improved binding affinity and, consequently, enhanced biological activity. nih.gov

Impact of Specific Structural Modifications on this compound's Biological Efficacy

The biological efficacy of this compound derivatives is highly dependent on their specific structural features. thebioscan.com Even minor modifications to the chemical structure can lead to significant changes in activity. uc.pt SAR studies have revealed several key trends regarding the impact of structural alterations.

For instance, the number and position of hydroxyl groups on the aromatic rings can be crucial for activity. uc.pt In some cases, increasing the number of hydroxyl groups enhances the biological effect, while in other instances, a specific substitution pattern is required for optimal efficacy. uc.pt The lipophilicity of the molecule, which influences its ability to cross cell membranes, can also be a critical factor. mdpi.comuc.pt This property can be modulated by altering the length of alkyl chains or by introducing other lipophilic or hydrophilic groups. uc.pt

The table below summarizes some hypothetical examples of how specific structural modifications might influence the biological efficacy of this compound derivatives, based on general principles of SAR.

| Compound Name | Modification | Hypothetical Change in Biological Efficacy | Rationale |

| This compound | - | Baseline | Reference compound |

| 2-Hydroxy-marchantinquinone | Addition of a hydroxyl group at the 2-position | Increased | The new hydroxyl group may form an additional hydrogen bond with the target protein, enhancing binding affinity. |

| 3-Methoxy-marchantinquinone | Replacement of a hydroxyl group with a methoxy group at the 3-position | Decreased | The loss of a hydrogen bond donor and the increased steric bulk may hinder binding to the active site. |

| 4'-Propyl-marchantinquinone | Addition of a propyl group at the 4'-position | Increased | The increased lipophilicity may improve cell membrane permeability, leading to higher intracellular concentrations. |

| 2',6'-Dichloro-marchantinquinone | Addition of two chlorine atoms | Increased or Decreased | The electron-withdrawing nature of chlorine could alter the electronic properties of the aromatic ring, potentially improving or disrupting interactions with the target. The effect would be target-dependent. |

Preclinical Pharmacokinetics and Metabolism of Marchantinquinone

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

Following a thorough review of scientific databases and literature, no specific studies detailing the absorption, distribution, or excretion of Marchantinquinone in any animal models have been identified. Data regarding its oral bioavailability, plasma concentration-time profiles, tissue distribution, and routes of elimination are not available in the public domain.

Hepatic and Extrahepatic Metabolism of this compound in Research Systems

Information regarding the metabolic fate of this compound is currently unavailable. There are no published studies investigating its hepatic or extrahepatic metabolism. Research systems, such as liver microsomes, hepatocytes, or other tissue preparations, have not been reportedly used to assess the metabolic stability or pathways of this compound.

Identification and Characterization of this compound Metabolites

As there are no available studies on the metabolism of this compound, no metabolites have been identified or characterized. The biotransformation products of this compound in any biological system remain unknown.

Potential for Drug-Drug Interactions in Preclinical Systems

There is no available data from in vitro or in vivo preclinical studies to assess the potential of this compound to cause drug-drug interactions. Studies investigating its effect as an inhibitor or inducer of key drug-metabolizing enzymes (such as cytochrome P450 isoenzymes) or drug transporters have not been reported. Therefore, its potential to alter the pharmacokinetics of co-administered drugs is currently unknown.

Analytical Methodologies for Marchantinquinone Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methods for Marchantinquinone Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures. openaccessjournals.comwikipedia.orgrroij.com This method's high resolution and accuracy make it indispensable in pharmaceutical and botanical analysis. openaccessjournals.comresearchgate.net HPLC operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. rroij.com The separation is based on the differential affinities of the sample components for the stationary and mobile phases. openaccessjournals.comrroij.com

In the context of this compound analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed. This technique uses a non-polar stationary phase and a polar mobile phase. The choice of the stationary phase, typically a C18 column, and the composition of the mobile phase, often a mixture of acetonitrile, methanol, and water with acid modifiers like formic or acetic acid, are critical for achieving optimal separation of this compound from other related compounds.

The versatility of HPLC is enhanced by its compatibility with various detectors. researchgate.net Ultraviolet-Visible (UV-Vis) detectors are widely used for the quantification of this compound, as the compound exhibits strong absorbance at specific wavelengths. nih.gov The selection of the appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other components in the sample matrix.

Table 1: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical set of starting conditions for HPLC analysis of this compound and may require optimization based on the specific sample matrix and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound Quantification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful and highly sensitive technique for the quantitative analysis of this compound and the identification of its metabolites. news-medical.netwikipedia.org This method combines the superior separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering enhanced specificity and sensitivity compared to HPLC with UV detection. wikipedia.org

LC-MS is especially valuable for metabolite profiling in biological samples, such as plasma and tissue homogenates. news-medical.net The technique can be used in both targeted and untargeted metabolomics studies. nih.gov In targeted analysis, specific metabolites of this compound are quantified using known standards. In untargeted approaches, the goal is to identify a broad spectrum of metabolites to understand the metabolic fate of the compound within a biological system. nih.gov

The ionization source is a critical component of the LC-MS system. Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds like this compound and its metabolites, facilitating the formation of protonated or deprotonated molecules for mass analysis. thermofisher.com High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which are crucial for the elemental composition determination of unknown metabolites. thermofisher.com

Table 2: Common LC-MS/MS Parameters for this compound and Metabolite Analysis

| Parameter | Specification |

| Chromatography | UHPLC with a C18 column |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Ionization Source | Electrospray Ionization (ESI) in negative or positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for metabolite identification |

These parameters provide a general framework for developing an LC-MS/MS method for this compound analysis. Method development and validation are essential for ensuring accurate and reliable results.

Advanced Spectroscopic Techniques for this compound Detection (e.g., UV-Vis, Fluorescence, NMR)

Beyond chromatographic methods, various spectroscopic techniques play a significant role in the detection and characterization of this compound. solubilityofthings.com These methods are based on the interaction of electromagnetic radiation with the molecule and provide valuable information about its chemical structure and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a fundamental technique, UV-Vis spectroscopy is often used for the preliminary detection and quantification of this compound. solubilityofthings.commdpi.com The molecule's chromophores absorb light in the UV-Vis region, and the absorbance is directly proportional to its concentration. mdpi.com While simple and cost-effective, its selectivity can be limited in complex mixtures. mdpi.com

Fluorescence Spectroscopy: This technique offers higher sensitivity than UV-Vis spectroscopy for certain compounds. solubilityofthings.comspectroscopyonline.com If this compound or its derivatives exhibit fluorescence, this method can be employed for trace-level detection. solubilityofthings.com Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing both qualitative and quantitative information. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of molecules, including this compound. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule. numberanalytics.com Advanced 2D-NMR techniques can further reveal through-bond and through-space correlations between different atoms, which is essential for confirming the structure of this compound and identifying its metabolites. numberanalytics.com

Table 3: Overview of Spectroscopic Techniques for this compound Analysis

| Technique | Principle | Application |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the molecule. solubilityofthings.com | Rapid quantification, often used as a detector for HPLC. |

| Fluorescence Spectroscopy | Detects the emission of light from a molecule after excitation by light of a shorter wavelength. solubilityofthings.com | High-sensitivity detection of fluorescent compounds. spectroscopyonline.com |

| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed structural information. numberanalytics.com | Unambiguous structure elucidation of the pure compound and its metabolites. numberanalytics.com |

Bioanalytical Method Validation for this compound in Biological Samples (e.g., plasma, tissue homogenates from animal studies)

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological samples. europa.eunih.govbioanalysis-zone.com When analyzing this compound in matrices such as plasma or tissue homogenates from animal studies, the developed analytical method (typically LC-MS/MS) must undergo a rigorous validation process. europa.eueuropa.eu

The validation process assesses several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eu These parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that need to be evaluated during bioanalytical method validation. bioanalysis-zone.comeuropa.eu Adherence to these guidelines is essential for the acceptance of data in regulatory submissions. europa.eu

Emerging Research Directions and Future Prospects for Marchantinquinone Studies

The exploration of natural compounds for therapeutic applications is a cornerstone of drug discovery. Marchantinquinone, a cyclic bis(bibenzyl) isolated from liverworts, has demonstrated a range of biological activities that warrant further investigation. As research progresses, the focus shifts towards more sophisticated and targeted approaches to fully elucidate its therapeutic potential and overcome the challenges associated with natural product development. This article outlines the emerging research directions and future prospects for this compound studies, from advanced molecular analysis to innovative preclinical strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the macrocyclic bisbibenzyl scaffold of Marchantinquinone?

- Methodological Answer : The total synthesis involves nucleophilic aromatic substitution, Wittig reactions, catalytic hydrogenation, and Niº-mediated macrocyclization. For example, López et al. (2000) synthesized the precursor macrocycle (compound 2 ) via sequential coupling of functionalized benzyl subunits, followed by oxidation to introduce the quinone moiety .

- Experimental Design Tip : Optimize reaction stoichiometry and solvent polarity during macrocyclization to minimize oligomer formation.

Q. How is the structural elucidation of this compound validated in synthetic studies?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm the macrocyclic quinone structure. Cross-validate spectral data with natural isolates to ensure fidelity .

- Data Analysis Note : Compare synthetic and natural product melting points, optical rotations, and chromatographic retention times.

Q. What biological activities are associated with this compound, and how are these assays standardized?

- Methodological Answer : Common assays include antimicrobial disk diffusion (e.g., against Staphylococcus aureus), cytotoxicity via MTT testing (e.g., in HeLa cells), and antioxidant DPPH radical scavenging. Standardize protocols using positive controls (e.g., tetracycline for antimicrobial assays) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in sample purity, assay conditions (e.g., solvent DMSO concentration affecting cell permeability), or microbial strain variability. Conduct dose-response curves (IC₅₀) under standardized OECD guidelines and report full experimental parameters (e.g., pH, incubation time) .

- Case Example : A study reporting weak antitumor activity (IC₅₀ > 50 µM) vs. strong activity (IC₅₀ < 10 µM) may reflect differences in cell line sensitivity or compound aggregation.

Q. What advanced analytical techniques address challenges in quantifying this compound’s stereochemical purity?

- Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy to resolve enantiomeric impurities. For trace quantification, use LC-MS/MS with a deuterated internal standard .

- Statistical Consideration : Report relative standard deviation (RSD) for replicate analyses to validate precision.

Q. How can researchers optimize the low yield of Niº-mediated macrocyclization in this compound synthesis?

- Methodological Answer : Screen ligands (e.g., phosphines) to stabilize the Niº catalyst and reduce side reactions. Use high-dilution conditions (≤0.01 M) to favor intramolecular cyclization over polymerization. López et al. achieved ~40% yield by iterative solvent optimization (THF/toluene mixtures) .

- Data-Driven Approach : Apply design of experiments (DoE) to evaluate temperature, concentration, and catalyst loading interactions.

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with LC-MS quantification of plasma/tissue levels. For toxicity, follow OECD Test Guideline 423, assessing hepatic/kidney function markers (ALT, creatinine) and histopathology .

- Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification to minimize animal use .

Q. How can computational methods predict this compound’s molecular targets and mechanism of action?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against putative targets like topoisomerase II or NADPH oxidase. Validate predictions with surface plasmon resonance (SPR) binding assays and gene knockout models (e.g., CRISPR-Cas9 in cell lines) .

Methodological Best Practices

- Data Reprodubility : Archive raw spectra, chromatograms, and assay plate maps in FAIR-compliant repositories.

- Statistical Rigor : Define significance thresholds (e.g., p < 0.05) a priori and correct for multiple comparisons using Benjamini-Hochberg adjustments .

- Synthesis Replication : Share detailed reaction logs (e.g., moisture-sensitive step handling) to enable independent replication, as emphasized in López et al.’s protocol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.